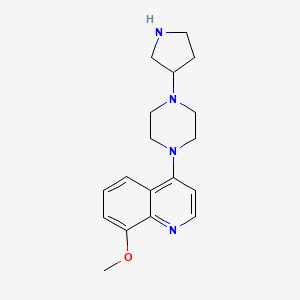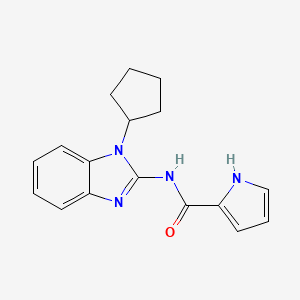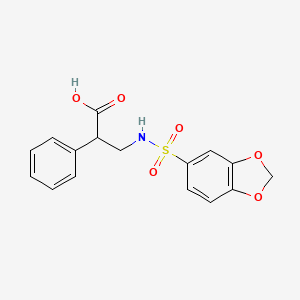
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, a methoxy group at the 8th position, and a pyrrolidin-3-ylpiperazin-1-yl substituent at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrrolidin-3-ylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the 4-position of the quinoline core with a pyrrolidin-3-ylpiperazin-1-yl group, which can be synthesized separately through the reaction of pyrrolidine with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The methoxy group and the pyrrolidin-3-ylpiperazin-1-yl substituent can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline core.
Camptothecin: An anticancer agent with a quinoline core.
Uniqueness
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is unique due to its specific substituents, which can enhance its biological activity and specificity. The combination of the methoxy group and the pyrrolidin-3-ylpiperazin-1-yl group provides a unique pharmacophore that can interact with a wide range of biological targets.
属性
IUPAC Name |
8-methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-4-2-3-15-16(6-8-20-18(15)17)22-11-9-21(10-12-22)14-5-7-19-13-14/h2-4,6,8,14,19H,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBDEQIRLZVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N3CCN(CC3)C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-[(1,4-Dimethyl-2-oxopyridin-3-yl)carbamoyl]phenoxy]acetic acid](/img/structure/B7444953.png)
![N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B7444961.png)


![3-[[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]methyl]benzoic acid](/img/structure/B7444977.png)
![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7444983.png)
![2-[4-(1-Benzofuran-2-carbonylamino)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B7444994.png)
![2-[4-[[5-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B7445002.png)
![2-[4-(2-Methoxypropylsulfonylamino)phenyl]-2-methylpropanoic acid](/img/structure/B7445030.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-propan-2-ylazetidine-1-carboxamide](/img/structure/B7445036.png)
![1-(2-cyclopropylpyrimidin-5-yl)-N-[[1-(methoxymethyl)cyclopentyl]methyl]methanamine](/img/structure/B7445050.png)
![1-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7445057.png)
![2-(3-Fluoro-4-methoxyphenyl)-2-[[2-(oxolan-3-yl)acetyl]amino]acetic acid](/img/structure/B7445067.png)
![5-[(2-Cyclohexylethylsulfonylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7445078.png)
